2,6,2',6'-Tetramethylazobenzene NN'-Dioxide

Vue d'ensemble

Description

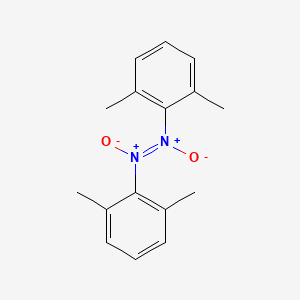

2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide is an organic compound with the molecular formula C₁₆H₁₈N₂O₂. It is a derivative of azobenzene, characterized by the presence of four methyl groups and two oxygen atoms attached to the nitrogen atoms in the azo group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide typically involves the oxidation of 2,6,2’,6’-Tetramethylazobenzene. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the oxygen atoms into the azo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

Reduction: Reduction reactions can convert the compound back to its parent azobenzene form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogens, alkylating agents, or nitrating agents under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones or other oxygenated aromatic compounds.

Reduction: Regeneration of 2,6,2’,6’-Tetramethylazobenzene.

Substitution: Various substituted azobenzene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Electronics

2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its role as a charge transport material is significant due to:

- High Charge Mobility : Studies have shown that this compound exhibits high charge carrier mobility, making it suitable for use in OLEDs where efficient charge transport is crucial .

- Stability Under Light Exposure : The stability of this compound under UV light exposure enhances the longevity and performance of devices employing it .

Photochemical Applications

The compound is also explored for its photochemical properties:

- Photoisomerization : 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide undergoes reversible photoisomerization upon exposure to UV light. This property is harnessed in applications such as molecular switches and sensors where light-induced changes are required .

- Photocatalysis : Its ability to absorb light and facilitate chemical reactions makes it a candidate for photocatalytic applications. Research indicates that it can promote reactions under visible light conditions, which is advantageous for sustainable chemistry practices .

Synthetic Chemistry

In synthetic organic chemistry, 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide serves as a valuable reagent:

- Synthesis of Benzidines : It is used in the preparation of various substituted benzidines through rearrangement reactions. The compound's structure allows for selective functionalization at specific positions on the benzene rings, leading to diverse synthetic pathways .

- Oxidation Reactions : The presence of nitrogen dioxide groups enables the compound to act as an oxidizing agent in certain chemical reactions, facilitating the conversion of primary amines to nitroso compounds .

Case Study 1: Charge Transport in OLEDs

A study published in the Journal of Chemical Theory and Computation analyzed the charge transport dynamics involving 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide within OLED systems. The findings indicated that incorporating this compound improved device efficiency by enhancing charge mobility and reducing recombination losses .

Case Study 2: Photochemical Behavior

Research documented in Chemical Reviews highlighted the photochemical behavior of azobenzene derivatives including 2,6,2',6'-Tetramethylazobenzene N,N'-Dioxide. The study demonstrated its potential application in developing responsive materials that change properties upon light exposure. This capability was shown to be beneficial for creating smart materials used in various applications such as drug delivery systems and environmental sensors .

Mécanisme D'action

The mechanism of action of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its chemical and physical properties. This photoisomerization process is mediated by the absorption of photons, which provides the energy required for the isomerization.

Molecular Targets and Pathways: The primary molecular targets are the nitrogen-nitrogen double bond and the aromatic rings. The pathways involved include photon absorption, energy transfer, and subsequent isomerization.

Comparaison Avec Des Composés Similaires

2,2’,6,6’-Tetramethylazobenzene: Lacks the oxygen atoms in the azo group, making it less stable and less reactive in certain chemical reactions.

2,4,6-Trimethylazobenzene: Contains fewer methyl groups, resulting in different steric and electronic properties.

2,6-Dimethylazobenzene: Has only two methyl groups, leading to significantly different reactivity and stability profiles.

Uniqueness: 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide is unique due to its high stability, ability to undergo photoisomerization, and the presence of four methyl groups that provide steric hindrance, influencing its reactivity and interactions with other molecules.

Activité Biologique

2,6,2',6'-Tetramethylazobenzene NN'-Dioxide (CAS No. 101225-69-8) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following molecular formula:

- Chemical Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

The compound features an azo group (-N=N-) that is known for its role in various biological interactions, particularly in enzyme inhibition and as a reactive species in oxidative stress conditions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and biological pathways. Key mechanisms include:

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), which may lead to oxidative stress in cells. This property is significant in cancer research, where oxidative stress can induce apoptosis in tumor cells.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast Cancer) | 12.7 | Inhibition of cell proliferation |

| HepG2 (Liver Cancer) | 20.5 | Cytochrome P450 enzyme inhibition |

These results indicate that the compound has varying degrees of cytotoxicity across different cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

- Case Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Antimicrobial Effectiveness : In a study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential as a lead compound for developing new antibiotics.

Propriétés

IUPAC Name |

(E)-(2,6-dimethylphenyl)-[(2,6-dimethylphenyl)-oxidoazaniumylidene]-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-5-8-12(2)15(11)17(19)18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIONWYNTORJQI-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[N+](=[N+](C2=C(C=CC=C2C)C)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)/[N+](=[N+](/C2=C(C=CC=C2C)C)\[O-])/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the dissociation enthalpy of the N=N bond in 2,2',6,6'-Tetramethylazobenzene-N,N'-Dioxide?

A1: Understanding the strength of the N=N bond in 2,2',6,6'-Tetramethylazobenzene-N,N'-Dioxide (TMABOO) is crucial for predicting its reactivity and potential applications. The research paper [] aimed to determine this bond dissociation enthalpy experimentally. By measuring the enthalpies of combustion and vaporization, along with the enthalpy of decomposition of TMABOO into its corresponding nitroso-compounds, the researchers were able to calculate a N=N bond dissociation enthalpy of (72.2±12.2) kJ·mol-1 []. This value provides valuable insight into the stability and potential reactivity of this compound, which can inform further research into its chemical behavior and potential uses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.